N-(1-cyclopropylpiperidin-4-yl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide
Description
N-(1-cyclopropylpiperidin-4-yl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group attached to a piperidine ring, which is further connected to a piperazine ring substituted with a 2,5-dimethylphenyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-cyclopropylpiperidin-4-ylamine and 2,5-dimethylphenylpiperazine-1-carboxylic acid.
Reaction Steps: The amine group of 1-cyclopropylpiperidin-4-ylamine reacts with the carboxylic acid group of 2,5-dimethylphenylpiperazine-1-carboxylic acid to form an amide bond.
Conditions: The reaction is usually carried out in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) under mild conditions (room temperature, inert atmosphere).
Industrial Production Methods:
Scale-Up: The reaction can be scaled up using industrial reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the rings, replacing hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are often used.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the saturation of double bonds.
Substitution Products: Substituted derivatives with different functional groups attached to the rings.
Properties
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-16-3-4-17(2)20(15-16)24-11-13-25(14-12-24)21(26)22-18-7-9-23(10-8-18)19-5-6-19/h3-4,15,18-19H,5-14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBLHCZUUWVYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)NC3CCN(CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions. Medicine: Industry: Use in the production of advanced materials and chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with receptors or enzymes, modulating their activity. The exact mechanism would depend on the biological system and the specific application.
Comparison with Similar Compounds
N-(1-cyclopropylpiperidin-4-yl)azepane-1-carboxamide
N-(1-cyclopropylpiperidin-4-yl)-N-phenylpropanamide
Uniqueness: N-(1-cyclopropylpiperidin-4-yl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of the 2,5-dimethylphenyl group, which may confer distinct biological and chemical properties compared to similar compounds.
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